Home > Products > Screening Compounds P73725 > Dexisometheptene
Dexisometheptene - 1620401-56-0

Dexisometheptene

Catalog Number: EVT-267365
CAS Number: 1620401-56-0
Molecular Formula: C24H48N2O8
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexisometheptene mucate is under investigation in clinical trial NCT02423408 (Safety and Efficacy Study of TNX-201 Capsules for Treatment of Single Tension-type Headache).
Source and Classification

Dexisometheptene is classified under the category of corticosteroids, specifically as a derivative of dexamethasone. Corticosteroids are steroid hormones produced in the adrenal cortex and are essential in regulating various physiological processes, including inflammation and immune response. The synthesis of Dexisometheptene often involves modifying the chemical structure of dexamethasone to enhance its therapeutic efficacy or to create targeted delivery systems.

Synthesis Analysis

The synthesis of Dexisometheptene typically employs several advanced organic chemistry techniques. Common methods include:

  • Carbodiimide Chemistry: Utilized for forming amide bonds, this method facilitates the coupling of dexamethasone with various functional groups or polymers.
  • Solid-Phase Synthesis: This technique involves attaching amino-protected amino acids to a solid support, allowing for stepwise synthesis of the desired compound. For example, an amino group is deprotected and reacts with the carbonyl group of another amino acid, repeating until the target structure is achieved.
  • Reversible Addition Fragmentation-Chain Transfer Polymerization: This method allows for the controlled polymerization of monomers that can include dexamethasone derivatives, enhancing their solubility and bioavailability.

A specific example includes the synthesis process where dexamethasone is conjugated with polypeptides to create nanoparticles for drug delivery. The conjugation often involves esterification reactions that can be optimized for varying release profiles depending on the medium (e.g., physiological pH vs. acidic environments) .

Molecular Structure Analysis

The molecular structure of Dexisometheptene can be analyzed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the molecular environment of hydrogen atoms in the compound, revealing shifts associated with different functional groups.
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns, which can confirm the identity and purity of synthesized compounds.

The structural formula typically retains the core steroid framework characteristic of corticosteroids while incorporating modifications that enhance its pharmacological properties.

Chemical Reactions Analysis

Dexisometheptene participates in several chemical reactions:

  • Hydrolysis: The ester bonds formed during synthesis can undergo hydrolysis under physiological conditions, releasing active drug components.
  • Conjugation Reactions: These reactions involve coupling Dexisometheptene with various polymers or targeting moieties to enhance its therapeutic index.

For instance, studies have shown that modifying dexamethasone with succinyl groups can lead to controlled release profiles in vitro, demonstrating how chemical modifications affect drug release kinetics .

Mechanism of Action

The mechanism of action for Dexisometheptene largely parallels that of dexamethasone:

  1. Glucocorticoid Receptor Binding: Upon administration, Dexisometheptene binds to glucocorticoid receptors in target cells.
  2. Gene Regulation: This binding initiates a cascade of gene expression changes that lead to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory proteins.
  3. Inhibition of Immune Response: The compound modulates immune responses by affecting leukocyte trafficking and function.

Research indicates that modifications to its structure can enhance receptor affinity or alter pharmacokinetics, thereby improving therapeutic outcomes .

Physical and Chemical Properties Analysis

Dexisometheptene exhibits several noteworthy physical and chemical properties:

  • Solubility: Its solubility varies significantly depending on the chemical modifications made during synthesis; formulations may be designed to enhance solubility in aqueous environments.
  • Stability: The stability profile can be influenced by pH and temperature; studies have shown that certain conjugates are stable at physiological pH but degrade under acidic conditions .
  • Molecular Weight: The molecular weight will vary based on the specific modifications applied during synthesis.

These properties are crucial for determining how Dexisometheptene will behave in biological systems and its suitability for different therapeutic applications.

Applications

Dexisometheptene has a range of scientific applications:

  • Anti-inflammatory Therapy: It is primarily used in treating inflammatory diseases due to its potent glucocorticoid activity.
  • Drug Delivery Systems: Its ability to form conjugates with polymers allows for targeted delivery mechanisms, particularly in cancer therapy or localized treatment scenarios.
  • Research Tool: It serves as a model compound for studying corticosteroid action mechanisms and developing new therapeutic agents.
Introduction to Dexisometheptene in Migraine Pathophysiology

Historical Context and Evolution as a Therapeutic Agent

Dexisometheptene ((R)-isometheptene) emerged from the refinement of racemic isometheptene, a sympathomimetic amine first used in migraine therapy in the mid-20th century. Initially developed as a component of combination analgesics (e.g., with acetaminophen and dichloralphenazone), racemic isometheptene was valued for its rapid abortive effects on migraine attacks [1] [7]. The racemic mixture contained equal parts (R)- and (S)-enantiomers, but clinical observations suggested divergent pharmacological profiles between these stereoisomers. This recognition drove the isolation and specific development of the (R)-enantiomer (dexisometheptene) to enhance target selectivity while minimizing adverse vascular effects associated with the (S)-counterpart [5] [7].

Table 1: Evolution of Dexisometheptene from Racemic Isometheptene

Development PhaseKey CharacteristicsScientific Advancements
Racemic mixture (Mid-20th century)Vasoactive sympathomimetic; Combined with analgesicsNon-selective vascular effects; Moderate migraine efficacy
Enantiomer separation (Early 21st century)Identification of (R) and (S) pharmacological differences(S)-enantiomer: Predominant vasoconstriction; (R)-enantiomer: Neuromodulatory effects
Dexisometheptene developmentOptimized (R)-enantiomer formulationReduced α1-adrenergic activity; Enhanced imidazoline I1 receptor targeting

Role in Neurovascular Disorders: Migraine and Trigeminovascular Activation

Dexisometheptene modulates migraine pathophysiology through dual mechanisms within the trigeminovascular system:

  • Neurovascular Regulation: Unlike triptans, dexisometheptene exhibits minimal vasoconstrictive activity in human cerebral vessels. In vitro studies show it does not significantly contract human proximal or distal coronary arteries or saphenous veins, even at high concentrations (100 μM). However, it induces mild contraction in the middle meningeal artery (MMA), suggesting a preferential effect on dural vasculature implicated in migraine pain [5]. This selective activity may normalize pathological vasodilation during migraines without provoking systemic vasospasm [3] [9].

  • Neuromodulatory Actions: Dexisometheptene functions primarily as an indirect monoamine-releasing agent (MRA), promoting efflux of norepinephrine from presynaptic neurons via reversal of the norepinephrine transporter (NET). This elevates synaptic norepinephrine levels, inhibiting trigeminal nucleus caudalis activation [6]. Crucially, it demonstrates high-affinity agonism at imidazoline I1 receptors, which are co-localized with monoamine transporters in central pain pathways. I1 receptor activation inhibits cyclic AMP production and dampens trigeminal sensory neuron excitability, potentially disrupting pain signal transmission [5] [6].

Table 2: Neurovascular Targets of Dexisometheptene in Migraine Pathophysiology

TargetMechanistic ActionFunctional Outcome in Migraine
Norepinephrine transporter (NET)Reversal of transport → Norepinephrine releaseBrainstem pain modulation; Attenuated trigeminal activation
Imidazoline I1 receptorAgonism → Reduced neuronal excitabilityInhibition of trigeminal nociception
α-AdrenoceptorsWeak partial agonism (α2 > α1)Mild meningeal vasoregulation without significant systemic vasoconstriction
Calcitonin gene-related peptide (CGRP)No direct effect on release or receptorsDistinct mechanism from gepants and triptans

Notably, dexisometheptene does not inhibit CGRP-induced neurogenic dural vasodilation in in vivo rat models, distinguishing its mechanism from CGRP antagonists (gepants) and triptans [5]. This suggests its antimigraine effects stem primarily from neuromodulation rather than direct vascular or CGRP pathway interventions.

Comparative Positioning Within Sympathomimetic Therapeutics

Dexisometheptene occupies a unique niche among sympathomimetic migraine therapies due to its enantioselective properties and receptor targeting:

  • Versus Racemic Isometheptene: The racemic mixture's (S)-enantiomer demonstrates potent peripheral vasoconstriction and cardiovascular effects (e.g., increased diastolic blood pressure and heart rate in rats). In contrast, dexisometheptene ((R)-isometheptene) exhibits significantly reduced pressor responses, lowering risks of hypertension and cerebral vasoconstriction – adverse events historically associated with racemic formulations in postpartum patients [3] [5] [7].

  • Versus Triptans: Unlike triptans (5-HT1B/1D/1F agonists), dexisometheptene lacks direct serotonin receptor agonism. This confers advantages in patients with cardiovascular contraindications, as triptans carry warnings for coronary vasospasm. Dexisometheptene’s primary action via monoamine release and I1 receptor activation offers an alternative mechanism for triptan-nonresponsive migraines [1] [9].

  • Versus Other Sympathomimetics: Compared to non-selective monoamine releasers like ephedrine or amphetamine, dexisometheptene shows preferential norepinephrine release over dopamine. This profile minimizes psychostimulant effects while maintaining cranial vascular modulation. Its imidazoline I1 affinity is absent in older sympathomimetics, providing a unique neuromodulatory component [6] [9].

Table 3: Pharmacological Differentiation of Dexisometheptene from Other Migraine Therapies

Therapeutic ClassRepresentative AgentsPrimary MechanismKey Differentiators of Dexisometheptene
TriptansSumatriptan, Rizatriptan5-HT1B/1D/1F agonismNo coronary vasoconstriction risk; I1 receptor involvement
Racemic sympathomimeticsRacemic isomethepteneMixed α-adrenergic agonismReduced (S)-mediated vasoactivity; Improved safety profile
CGRP inhibitorsRimegepant, ErenumabCGRP receptor blockade or ligand bindingMonoamine-mediated neuromodulation; Non-immunogenic
Ergot alkaloidsErgotamine, DHEBroad-spectrum monoaminergic agonismLower affinity for 5-HT1/2, dopamine receptors; Reduced emetic risk

Properties

CAS Number

1620401-56-0

Product Name

Dexisometheptene

IUPAC Name

(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C24H48N2O8

Molecular Weight

492.6 g/mol

InChI

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1

InChI Key

WSXKZIDINJKWPM-QIVNROIFSA-N

SMILES

CC(CCC=C(C)C)NC

Solubility

Soluble in DMSO

Synonyms

Dexisometheptene; (R)-Isometheptene; TNX-201; TNX201; TNX 201

Canonical SMILES

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.